2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)-
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Overview
Description
2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- is a chemical compound belonging to the azepinone family. Azepinones are seven-membered lactams, which are cyclic amides. This compound is characterized by its hexahydro structure, indicating that it is fully saturated, and the presence of a heptyloxybutyl side chain. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a carboxylic acid derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and catalysts such as trifluoroacetic acid or sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism by which 2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-Azepin-2-one, hexahydro-1-methyl-: This compound has a similar azepinone core but with a methyl group instead of the heptyloxybutyl side chain.
2H-Azepin-2-one, hexahydro-1-(2-pyridyl)-: Another similar compound with a pyridyl group attached to the azepinone ring.
Uniqueness
2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other azepinone derivatives may not be suitable .
Properties
CAS No. |
112832-99-2 |
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Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(4-heptoxybutyl)azepan-2-one |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-10-15-20-16-11-9-14-18-13-8-6-7-12-17(18)19/h2-16H2,1H3 |
InChI Key |
RGXYETTVSYYCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCCCN1CCCCCC1=O |
Origin of Product |
United States |
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